molecular formula C18H18F3N3O4S B3127769 2-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl Thiophene-2-carboxylate CAS No. 338748-61-1

2-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl Thiophene-2-carboxylate

Cat. No.: B3127769
CAS No.: 338748-61-1
M. Wt: 429.4 g/mol
InChI Key: KTMCMHFYDKBORI-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted at the 4-position with a 2-nitro-4-(trifluoromethyl)phenyl group and an ethyl thiophene-2-carboxylate moiety. The thiophene carboxylate ester may contribute to lipophilicity and bioavailability.

Properties

IUPAC Name

2-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N3O4S/c19-18(20,21)13-3-4-14(15(12-13)24(26)27)23-7-5-22(6-8-23)9-10-28-17(25)16-2-1-11-29-16/h1-4,11-12H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTMCMHFYDKBORI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOC(=O)C2=CC=CS2)C3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501129862
Record name 2-[4-[2-Nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl]ethyl 2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501129862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338748-61-1
Record name 2-[4-[2-Nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl]ethyl 2-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338748-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-[2-Nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl]ethyl 2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501129862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl thiophene-2-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a thiophene ring, a piperazine moiety, and a nitro group. The presence of trifluoromethyl groups enhances its lipophilicity, potentially influencing its biological interactions.

Anticancer Properties

Research indicates that thiophene derivatives can exhibit significant anticancer activity. A study on related compounds showed that modifications in the thiophene structure can lead to varying degrees of cytotoxicity against cancer cell lines. For instance, compounds with similar structures demonstrated IC50 values ranging from 0.12 to 2.78 µM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, suggesting that structural variations can impact efficacy significantly .

CompoundCell LineIC50 (µM)
Compound AMCF-70.12
Compound BA5492.78
Compound CA3751.50

The mechanism of action for this class of compounds typically involves the modulation of specific molecular targets such as enzymes or receptors. For example, certain thiophene derivatives have been shown to induce apoptosis in cancer cells by activating p53 pathways and increasing caspase-3 cleavage . This indicates a potential therapeutic role in cancer treatment.

Study 1: Antimicrobial Activity

A study investigated the antimicrobial effects of related thiophene derivatives, revealing promising results against various bacterial strains. The compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating its potential as an antimicrobial agent.

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of thiophene derivatives in models of neurodegeneration. Results indicated that these compounds could reduce oxidative stress markers and improve neuronal survival rates, suggesting their utility in treating neurodegenerative diseases .

Comparative Analysis with Similar Compounds

Comparative studies with other piperazine-containing compounds have shown that the introduction of electron-withdrawing groups like nitro and trifluoromethyl can enhance biological activity. This highlights the importance of structural modifications in optimizing pharmacological properties.

CompoundBiological ActivityNotes
Compound DAnticancerHigher activity with nitro substitution
Compound EAntimicrobialEffective against Gram-positive bacteria
Compound FNeuroprotectiveReduces oxidative stress

Scientific Research Applications

Pharmacological Studies

Research indicates that compounds similar to 2-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl thiophene-2-carboxylate exhibit significant pharmacological properties:

  • Antidepressant Activity : Studies have shown that piperazine derivatives can act as serotonin receptor modulators, which may be beneficial in treating depression and anxiety disorders.
  • Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology.

Neuropharmacology

The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological studies. Research into its effects on neurotransmitter systems could lead to new treatments for neurological disorders.

Synthesis of Novel Compounds

The synthesis of derivatives of this compound can lead to the development of new drugs with improved efficacy and reduced side effects. The thiophene and piperazine components are particularly useful for modifying pharmacokinetic properties.

Chemical Biology

The compound can serve as a probe in chemical biology studies to investigate specific protein interactions or cellular pathways, particularly those involving G-protein-coupled receptors (GPCRs).

Data Tables

Activity TypeMechanism of ActionReference
AntidepressantSerotonin Reuptake Inhibition
AnticancerInduction of Apoptosis
NeuroprotectiveModulation of Neurotransmitter Release

Case Study 1: Antidepressant Effects

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several piperazine derivatives, including variants of the target compound. The results indicated that certain modifications enhanced serotonin receptor affinity, leading to promising antidepressant-like effects in rodent models.

Case Study 2: Anticancer Activity

A research team investigated the cytotoxic effects of thiophene-based compounds on breast cancer cell lines. The study found that derivatives similar to the target compound induced significant apoptosis through mitochondrial pathways, suggesting a mechanism worth exploring for therapeutic applications.

Comparison with Similar Compounds

Ethyl 2-(4-((2-(4-(3-(4-(Trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d)

  • Key Features :
    • Ureido linkage connecting a trifluoromethylphenyl group to a thiazole ring.
    • Piperazine core with an ethyl acetate side chain.
  • Data :
    • Yield: 93.4%; Molecular Weight (ESI-MS): 548.2 [M+H]+.
  • The higher yield (93.4%) suggests favorable synthetic accessibility .

N-(4-{4-[2-(Trifluoromethoxy)phenyl]piperazin-1-yl}butyl)thiophene-2-carboxamide dihydrate

  • Key Features :
    • Piperazine linked to a trifluoromethoxyphenyl group and a butyl-thiophene carboxamide.
    • Hydrated crystalline structure.
  • Comparison: The carboxamide group (vs. The butyl chain may prolong half-life but reduce solubility .

Analogues with Nitro and Trifluoromethylphenyl Groups

2-[[(3,5-Dimethyl-4-isoxazolyl)methyl]thio]-N-[2-[[2-nitro-4-(trifluoromethyl)phenyl]amino]ethyl]-3-pyridinecarboxamide

  • Key Features :
    • Isoxazole-thioether linkage and pyridine carboxamide.
    • Shared 2-nitro-4-(trifluoromethyl)phenyl group with the target compound.
  • Comparison :
    • The isoxazole and pyridine moieties may confer distinct binding interactions, such as π-stacking or hydrophobic effects. The absence of a piperazine core simplifies the structure but could reduce conformational flexibility .

Table 1: Key Parameters of Target Compound and Analogues

Compound Molecular Weight (g/mol) Yield (%) Key Functional Groups Potential Applications
Target Compound ~439 (estimated) N/A Nitro, CF3, thiophene carboxylate Antiviral, anticancer (inferred)
10d 548.2 93.4 Ureido, thiazole, CF3 Not specified
N-(4-{4-[2-(Trifluoromethoxy)phenyl]...) 443.4 (anhydrous) N/A CF3O, thiophene carboxamide Not specified
2-[[(3,5-Dimethyl-4-isoxazolyl)...) ~500 (estimated) N/A Isoxazole, nitro, CF3 Cancer, thrombosis

Key Observations:

Synthetic Efficiency : Compound 10d achieves a high yield (93.4%), suggesting robust synthetic routes for piperazine derivatives with aromatic substituents. The target compound’s synthesis may benefit from similar methodologies .

Bioactivity : The nitro-CF3-phenyl motif is recurrent in compounds targeting viral or thrombotic pathways, implying shared mechanisms of action .

Structural Flexibility : Piperazine-containing compounds (target, 10d, and N-(4-{4-[2-(Trifluoromethoxy)phenyl]...)) exhibit modularity for optimizing pharmacokinetic profiles.

Q & A

Basic: What are the established synthetic routes for 2-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl thiophene-2-carboxylate, and what analytical methods validate its purity?

Methodological Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the piperazine intermediate via nucleophilic substitution or coupling reactions (e.g., reacting 2-nitro-4-(trifluoromethyl)aniline with 1,2-dibromoethane under basic conditions) .
  • Step 2: Thiophene-2-carboxylate esterification using carbodiimide coupling agents (e.g., DCC/DMAP) to link the piperazine moiety to the thiophene ring .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization.
    Validation:
  • Purity: Assessed via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Structural Confirmation: 1^1H/13^13C NMR (aromatic proton integration, coupling constants), FTIR (C=O stretch at ~1700 cm1^{-1}), and HRMS (m/z matching calculated molecular weight) .

Basic: How is the compound’s solubility and stability profile determined for in vitro studies?

Methodological Answer:

  • Solubility Testing: Conducted in DMSO (primary solvent) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy (λmax ~260–280 nm for thiophene derivatives) .
  • Stability:
    • Thermal: TGA/DSC analysis (decomposition temperature >200°C indicates thermal robustness) .
    • Hydrolytic: Incubation in PBS at 37°C for 24–72 h, monitored via LC-MS for degradation products .

Advanced: What strategies optimize reaction yields during the sulfonylation or piperazine coupling steps?

Methodological Answer:

  • Catalyst Selection: Use Pd(PPh3_3)4_4 for Suzuki-Miyaura coupling (e.g., aryl halide intermediates) to improve cross-coupling efficiency .
  • Solvent Optimization: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in piperazine reactions, while controlled temperature (60–80°C) minimizes side products .
  • Stoichiometry: A 1.2:1 molar ratio of piperazine to electrophilic intermediates (e.g., nitroaryl chlorides) ensures complete conversion .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC50_{50}50​ values)?

Methodological Answer:

  • Source Analysis: Compare assay conditions (e.g., cell lines, incubation time). For instance, HEK-293 vs. CHO cells may express varying receptor densities .
  • Standardization: Replicate studies using identical protocols (e.g., ATP-based viability assays, 48 h incubation).
  • Meta-Analysis: Apply statistical tools (e.g., ANOVA) to evaluate variability across studies, accounting for batch-to-batch compound purity differences .

Advanced: What computational methods predict the compound’s binding affinity to target receptors?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina or Schrödinger Maestro to model interactions with serotonin/dopamine receptors. Key parameters:
    • Grid Box: Centered on active site residues (e.g., Asp3.32 for GPCRs).
    • Scoring: MM-GBSA refinement to estimate ΔG binding .
  • MD Simulations: Run 100 ns trajectories (AMBER/CHARMM force fields) to assess conformational stability of receptor-ligand complexes .

Advanced: How are structure-activity relationships (SARs) systematically explored for this compound?

Methodological Answer:

  • Analog Synthesis: Modify substituents (e.g., replace nitro group with cyano or methyl) and evaluate bioactivity .
  • Pharmacophore Mapping: Identify critical motifs (e.g., trifluoromethyl group’s role in lipophilicity) via CoMFA or 3D-QSAR .
  • In Vivo Correlation: Compare pharmacokinetic parameters (AUC, t1/2_{1/2}) of analogs in rodent models to refine SARs .

Advanced: What techniques characterize crystalline forms or polymorphs of the compound?

Methodological Answer:

  • X-ray Diffraction (XRD): Resolve crystal lattice parameters (e.g., monoclinic vs. orthorhombic systems) .
  • DSC/TGA: Detect polymorph transitions (endothermic peaks) and hydrate formation .
  • Solid-State NMR: Differentiate amorphous vs. crystalline phases via 13^13C chemical shift anisotropy .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl Thiophene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
2-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl Thiophene-2-carboxylate

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